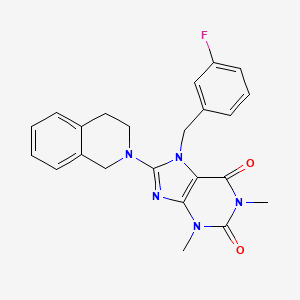![molecular formula C20H24BrN5O2 B3534006 7-[(3-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3534006.png)
7-[(3-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
概要
説明
7-[(3-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a bromophenyl group, a methylpiperidinyl group, and a tetrahydropurine core
準備方法
The synthesis of 7-[(3-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the bromophenyl group and the incorporation of the methylpiperidinyl group. Common synthetic routes may involve:
Formation of the Bromophenyl Group: This can be achieved through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).
Incorporation of the Methylpiperidinyl Group: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.
Cyclization to Form the Tetrahydropurine Core: This step often involves cyclization reactions under acidic or basic conditions to form the purine ring system.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
7-[(3-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.
科学的研究の応用
7-[(3-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 7-[(3-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as receptors or enzymes. The bromophenyl group and the piperidinyl group may play crucial roles in binding to these targets, leading to modulation of their activity. The purine core is often involved in interactions with nucleic acids or proteins, influencing biological pathways and cellular processes.
類似化合物との比較
Similar compounds to 7-[(3-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE include:
1,3,5-Triazine Derivatives: These compounds share a similar core structure and are known for their biological activities, including antitumor and antimicrobial properties.
Pyrazoline Derivatives: These compounds have a similar heterocyclic structure and are studied for their neurotoxic potentials and interactions with enzymes.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
7-[(3-bromophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O2/c1-13-7-9-25(10-8-13)19-22-17-16(18(27)24(3)20(28)23(17)2)26(19)12-14-5-4-6-15(21)11-14/h4-6,11,13H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKPHOXKODXVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Br)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Iodo-2-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B3533935.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)glycinamide](/img/structure/B3533942.png)
![N-(4-bromo-2-ethyl-6-methylphenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3533943.png)
![N-(3-acetylphenyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide](/img/structure/B3533948.png)
![(4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B3533954.png)
![1-[(2-bromobenzyl)oxy]-3-(2,5-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3533966.png)
![methyl 2-({[3-[4-(3-methylbutoxy)phenyl]-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}methyl)benzoate](/img/structure/B3533974.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3533989.png)
![1-[(2-methoxybenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B3533994.png)
![2-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3533995.png)
![1-[(2-methoxybenzyl)oxy]-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3533997.png)

![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3534014.png)
![ethyl 4-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3534020.png)
